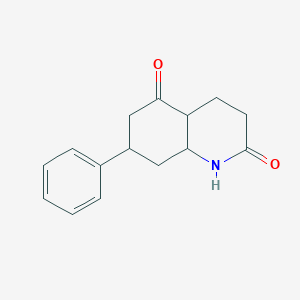
7-Phenyl-1,3,4,4a,6,7,8,8a-octahydroquinoline-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Phenyl-1,3,4,4a,6,7,8,8a-octahydroquinoline-2,5-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional hydrogenation and phenyl substitution. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3,4,4a,6,7,8,8a-octahydroquinoline-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diketones with amines under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: On
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
7-phenyl-1,3,4,4a,6,7,8,8a-octahydroquinoline-2,5-dione |
InChI |
InChI=1S/C15H17NO2/c17-14-9-11(10-4-2-1-3-5-10)8-13-12(14)6-7-15(18)16-13/h1-5,11-13H,6-9H2,(H,16,18) |
InChI Key |
LUCKJIGYFPOQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1C(=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















